2-(5-Bromopyridin-2-YL)oxazole
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Overview
Description
“2-(5-Bromopyridin-2-YL)oxazole” is a chemical compound with the molecular formula C8H5BrN2O . It has a molecular weight of 225.04 . The compound is a pale-yellow to yellow-brown solid . It is also known by its IUPAC name, 3-bromo-5-(1,3-oxazol-2-yl)pyridine .
Synthesis Analysis
The synthesis of “this compound” and its derivatives often involves the condensation of picolinamide and aldehydes . This cascade reaction is promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 . Another method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to an oxazole ring via a carbon atom . The pyridine ring contains a bromine atom .Chemical Reactions Analysis
The chemical reactions involving “this compound” are diverse and can lead to a wide range of products . For example, a sequential reaction of picolinamide with benzaldehydes promoted by Pd(TFA)2 can lead to 4,5-disubstituted 2-(pyridin-2-yl)oxazoles .Physical and Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 225.04 and its linear formula is C8H5BrN2O .Scientific Research Applications
Antibacterial Agents Development
The search for new antibacterial agents has led to the exploration of oxazolidinones, a class showing promise due to their novel mechanism of action. Interestingly, modifications in their chemical structure, such as replacing conventional functionalities with 1,2,3-triazoles, have been found to reduce undesired side effects like monoamine oxidase A (MAO-A) inhibition, thus enhancing their safety profile. This discovery opens avenues for developing oxazolidinones with improved antibacterial effectiveness and minimal adverse effects, showcasing the potential of structural modifications in drug development (Reck et al., 2005).
Coordination Chemistry and Asymmetric Synthesis
Oxazoline ligands, including those derived from 2-(5-Bromopyridin-2-yl)oxazole, have been extensively used in transition metal-catalyzed asymmetric organic syntheses. Their versatility, ease of synthesis, and the ability to modulate chiral centers near donor atoms make them valuable in coordination chemistry. This application is crucial for developing chiral drugs and materials, highlighting the importance of oxazolines in synthetic organic chemistry and materials science (Gómez et al., 1999).
Prion Disease Therapeutics
In the quest for treatments for prion diseases, 2-aminothiazoles have emerged as a novel class with significant antiprion activity. The structural exploration and optimization of these compounds have led to identifying potent molecules capable of achieving and maintaining high drug concentrations in the brain, showcasing the potential of this compound derivatives in developing new therapeutic leads for challenging neurodegenerative conditions (Gallardo-Godoy et al., 2011).
Advanced Synthesis Techniques
The development of novel synthetic methodologies has enabled the efficient and flexible synthesis of highly functionalized 4-aminooxazoles, showcasing the versatility of oxazoles in chemical synthesis. Such advancements highlight the potential of oxazoles as scaffolds for developing bioactive compounds and materials, expanding the toolkit available to synthetic chemists for creating complex and diverse molecular architectures (Gillie et al., 2016).
Antimicrobial and Antioxidant Properties
The exploration of oxazole derivatives has also revealed their potential in exhibiting antimicrobial and antioxidant activities. These findings are crucial for developing new antimicrobial agents and antioxidants, addressing the growing concern of antibiotic resistance and oxidative stress-related diseases. The structural diversity and biological activities of oxazoles underscore their significance in medicinal chemistry and drug discovery (Saundane & Manjunatha, 2016).
Future Directions
Oxazole derivatives, including “2-(5-Bromopyridin-2-YL)oxazole”, have been gaining attention due to their increasing importance in the field of medicinal chemistry . They exhibit a wide range of biological activities and are part of a large number of drugs and biologically relevant molecules . Therefore, the synthesis and study of oxazole derivatives will continue to be a significant area of research in the future .
Mechanism of Action
Target of Action
Oxazole derivatives have been found to exhibit a wide spectrum of biological activities, which suggests that they interact with multiple targets .
Mode of Action
It is known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The presence of the bromopyridinyl group may influence the compound’s interaction with its targets.
Biochemical Pathways
Oxazole derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple pathways .
Result of Action
Oxazole derivatives have been associated with a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . This suggests that 2-(5-Bromopyridin-2-YL)oxazole may have similar effects, depending on its specific targets and mode of action.
Biochemical Analysis
Biochemical Properties
2-(5-Bromopyridin-2-YL)oxazole has been found to interact with various enzymes and receptors via numerous non-covalent interactions . The substitution pattern in this compound derivatives plays a pivotal role in delineating the biological activities .
Cellular Effects
This compound has been shown to have a wide range of effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-7(11-5-6)8-10-3-4-12-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKECZMBIMGHSCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=NC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201643-61-9 |
Source
|
Record name | 5-bromo-2-(1,3-oxazol-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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